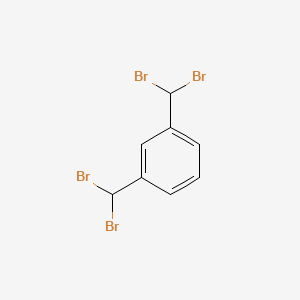

1,3-Bis(dibromomethyl)benzene

説明

Significance in Advanced Organic Synthesis and Materials Science

The primary role of 1,3-Bis(dibromomethyl)benzene in advanced organic synthesis is as a stable and efficient precursor to isophthalaldehyde (B49619) (benzene-1,3-dicarbaldehyde) and its derivatives. researchgate.net The conversion is typically achieved through hydrolysis, a reaction that proceeds with high efficiency. researchgate.net These resulting dialdehydes are crucial building blocks in the synthesis of a wide array of complex molecules, including pharmaceuticals, macrocycles, and other fine chemicals.

In materials science, the compound's significance lies in its use as a monomer or cross-linking agent for the production of specialized polymers. researchgate.net The dibromomethyl groups can participate in various coupling and polymerization reactions. For instance, it is a known precursor in the synthesis of poly(p-phenylenevinylene) (PVP) related materials, which are investigated for their electroluminescent and conductive properties. researchgate.net The rigid aromatic core and the reactive functional groups allow for the construction of well-defined polymeric structures with unique optical and electronic characteristics.

Overview of Historical and Contemporary Research Trends

Historically, the synthesis of this compound was often achieved through the direct radical bromination of m-xylene (B151644) using elemental bromine under UV irradiation. prepchem.com A typical procedure involved dissolving m-xylene in a solvent like carbon tetrachloride and adding bromine dropwise while irradiating with a photolamp, followed by purification via crystallization. prepchem.com

Contemporary research has focused on developing more efficient, safer, and environmentally benign synthetic methodologies. researchgate.net A notable trend is the replacement of hazardous solvents like carbon tetrachloride and benzene (B151609) with alternatives such as 1,2-dichloroethane (B1671644) (DCE) or acetonitrile (B52724). researchgate.net Furthermore, N-bromosuccinimide (NBS) has emerged as a preferred brominating agent over elemental bromine, often used in conjunction with a radical initiator. researchgate.net These modern protocols have successfully reduced reaction times, lowered the required amounts of brominating agents, and eliminated the need for high-power incandescent irradiation. researchgate.net Electrochemical methods for benzylic bromination have also been explored, offering a high-yield alternative under mild conditions. cecri.res.in

Positioning within the Broader Field of Halogenated Aromatics Research

This compound is a member of the larger class of halogenated aromatic compounds, which are widely used as intermediates in the production of pesticides, dyes, and pharmaceuticals. nih.govscirp.org Research into this class of compounds is extensive, covering not only their synthesis and applications but also their environmental fate and microbial degradation, as many halogenated aromatics are persistent environmental pollutants. nih.govbohrium.com

Within this field, this compound is distinguished by its specific functionality. Unlike compounds with halogens directly attached to the aromatic ring, its bromine atoms are on benzylic carbons, making them more susceptible to nucleophilic substitution and elimination reactions. Its utility is often compared and contrasted with its isomers, 1,2-bis(dibromomethyl)benzene (B1266051) and 1,4-bis(dibromomethyl)benzene, which serve as precursors to phthalaldehyde and terephthalaldehyde, respectively. researchgate.netsioc-journal.cnoup.com The meta-substitution pattern of the 1,3-isomer leads to bent or angular molecular structures when incorporated into polymers or macrocycles, in contrast to the linear structures often derived from the 1,4-isomer. Its reactivity is also distinct from related compounds like 1,3-bis(bromomethyl)benzene (B165771), which contains only two benzylic bromines and is used in different types of coupling and polymerization reactions. guidechem.comchemicalbook.com Structural studies, including X-ray crystallography, have been conducted on this compound and related compounds to understand the influence of non-covalent interactions, such as Br⋯Br contacts and C—H⋯Br hydrogen bonds, on their crystal packing. researchgate.netnih.gov

| Research Area | Specific Application | Key Findings |

| Organic Synthesis | Precursor for Aromatic Dialdehydes | Efficiently converted to isophthalaldehyde via hydrolysis, a key building block. researchgate.net |

| Organic Synthesis | Synthesis of Fluorinated Polycyclic Aromatic Hydrocarbons (PAHs) | Used to generate o-quinodimethane in situ for Diels-Alder reactions. mdpi.com |

| Organometallic Chemistry | Synthesis of Dinuclear Metallocenes | Reacts with titanocene (B72419) precursors to form bridged metallocene complexes (using the related 1,3-bis(bromomethyl)benzene). chemicalbook.com |

| Materials Science | Polymer Synthesis | Serves as a monomer for creating polymers like poly(p-phenylenevinylene) (PVP) with potential electronic applications. researchgate.net |

This table is interactive. Click on the headers to explore more.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1,3-bis(dibromomethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br4/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4,7-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMCUKNMLHBAGMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(Br)Br)C(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1067968 | |

| Record name | 1,3-Bis(dibromomethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1067968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36323-28-1 | |

| Record name | 1,3-Bis(dibromomethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36323-28-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Bis(dibromomethyl)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036323281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 36323-28-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76079 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,3-bis(dibromomethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Bis(dibromomethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1067968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-bis(dibromomethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.145 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-BIS(DIBROMOMETHYL)BENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8E45389BD3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways

Direct Side-Chain Bromination of m-Xylene (B151644) and its Derivatives

The primary industrial and laboratory route to 1,3-bis(dibromomethyl)benzene is the direct bromination of the methyl groups of m-xylene. This process is a free-radical halogenation, where hydrogen atoms on the benzylic carbons are substituted by bromine atoms. The selectivity for side-chain substitution over aromatic ring (nuclear) substitution is achieved by ensuring the reaction proceeds via a radical mechanism, typically initiated by light.

Photobromination with Elemental Bromine (Br₂)

C₆H₄(CH₃)₂ + 4 Br₂ → C₆H₄(CHBr₂)₂ + 4 HBr

Role of Light Irradiation (e.g., Tungsten Lamp, UV/Visible Light)

Light irradiation is a critical component for initiating the side-chain bromination of alkylbenzenes like m-xylene. The energy from the light source facilitates the homolytic cleavage of the bromine-bromine bond, generating the bromine radicals necessary to start the free-radical chain reaction. rsc.orgquora.com

Key aspects of light irradiation include:

Initiation: The process begins when a bromine molecule absorbs a photon (hν), leading to its dissociation into two bromine radicals (Br•). This step is essential for favoring side-chain substitution over nuclear bromination, which is an electrophilic substitution pathway.

Light Sources: Various light sources can be employed. A common laboratory setup uses a 500-watt photolamp for effective irradiation of the reaction mixture. prepchem.com While ultraviolet (UV) light is effective, its penetration depth into the reaction mixture can be limited, which poses challenges for large-scale industrial production. google.com To overcome this, more penetrating forms of energy, such as ionizing radiation (e.g., X-rays or gamma radiation), have been explored. google.com Modern methods may also utilize light-emitting diodes (LEDs). beilstein-journals.org

Mechanism: Sunlight, or artificial light, provides the energy to break the Br-Br bond, initiating a radical mechanism. quora.com In the absence of light and in the presence of a Lewis acid catalyst, electrophilic aromatic substitution (nuclear bromination) would be the favored reaction pathway.

Solvent Effects on Reaction Efficiency and Selectivity

The choice of solvent is crucial as it can significantly influence the reaction's efficiency, selectivity, and safety profile. The ideal solvent should be inert to the reaction conditions, effectively dissolve the reactants, and facilitate the desired radical pathway.

Carbon Tetrachloride (CCl₄): Historically, carbon tetrachloride has been a common solvent for these reactions due to its inertness and ability to dissolve both m-xylene and bromine. prepchem.comgoogle.com However, its use has dramatically decreased due to its toxicity, carcinogenicity, and ozone-depleting properties. google.com

Benzene (B151609): Benzene has also been used as a solvent. Reactions in benzene are reported to be slower than in carbon tetrachloride. google.com

Other Solvents: Research has identified several alternative, non-chlorinated solvents. Chloroform has been reported to give excellent results, particularly in large-scale preparations. google.com Other solvents like methyl acetate (B1210297) and methyl formate (B1220265) have also been recommended, as they can influence the selectivity of the bromine attack. google.com The polarity and electron-donating properties of the solvent can affect whether side-chain or ring bromination occurs. google.com

The following table summarizes the characteristics of solvents used in the side-chain bromination of alkylbenzenes.

| Solvent | Role and Effects | Reference |

| Carbon Tetrachloride | Common, inert solvent. Provides good yields. | prepchem.comgoogle.com |

| Benzene | Alternative solvent; reactions can be slower compared to CCl₄. | google.com |

| Chloroform | Reported to give excellent results, especially for large-scale runs. | google.com |

| Methyl Acetate / Formate | Non-chlorinated alternatives; selectivity depends on solvent properties. | google.com |

Control of Bromine Addition Rate and Concentration

Careful control over the addition rate and concentration of elemental bromine is vital for maximizing the yield of the desired tetrabrominated product and minimizing side reactions.

Rate of Addition: Bromine is typically added dropwise to the heated, illuminated solution of m-xylene. prepchem.com The addition rate must be carefully managed to match the rate of the reaction. A practical guideline is to adjust the rate so that the reaction mixture remains nearly colorless, indicating that the bromine is being consumed as it is added. prepchem.com

Byproduct Formation and Strategies for Minimization

Several byproducts can form during the photobromination of m-xylene, reducing the yield and purity of this compound.

Under- and Over-brominated Products: The reaction proceeds stepwise, meaning intermediates with one, two, or three bromine atoms (e.g., 1-(bromomethyl)-3-(dibromomethyl)benzene) can be present. If the reaction is stopped too early, under-brominated compounds will contaminate the product. Conversely, further bromination can lead to products like 1,3-bis(tribromomethyl)benzene. Controlling the reaction time and stoichiometry is a key strategy to minimize these. researchgate.net

Nuclear Brominated Arenes: A significant side reaction is the electrophilic substitution of bromine onto the aromatic ring. This is minimized by performing the reaction under conditions that favor a free-radical mechanism—namely, in the presence of light and the absence of Lewis acid catalysts. google.com Keeping the concentration of molecular bromine low also suppresses this pathway. google.com

Solvent Entrainment: At the boiling point of the reaction mixture, the vigorous evolution of hydrogen bromide gas can carry away the solvent or unreacted m-xylene, leading to yield loss. gatech.edu Performing the reaction at the lowest effective temperature can help mitigate this.

Hydrogen Bromide Evolution and Management

Hydrogen bromide (HBr) is a major byproduct of the bromination reaction, with four moles of HBr generated for every mole of this compound produced. HBr is a corrosive and toxic gas, necessitating careful management. gasdetection.com

Laboratory Scale Management: In a laboratory setting, the evolved HBr gas is typically directed from the reaction flask's condenser to a gas trap. prepchem.com A common setup involves bubbling the gas through an aqueous solution, such as water or a dilute sodium bicarbonate solution, to neutralize it. prepchem.com To prevent the neutralizing solution from being drawn back into the reaction vessel, the delivery tube should terminate just above the liquid's surface. prepchem.com

Industrial Scale Management: On an industrial scale, the HBr byproduct is a valuable chemical that is often recovered. google.com Management strategies include scrubbing the gas stream and converting the HBr back into elemental bromine, which can then be recycled into the bromination process. google.com This approach is both economically advantageous and environmentally responsible, as it prevents the release of acidic gas and reduces waste. google.com Proper ventilation and gas detection systems are crucial safety measures in any setting where HBr is handled. gasdetection.com

Bromination with N-Bromosuccinimide (NBS)

The use of N-Bromosuccinimide (NBS) is a well-established method for benzylic bromination, offering a safer and more manageable alternative to elemental bromine. This process, known as the Wohl-Ziegler reaction, involves a free-radical mechanism. The reaction is initiated to generate a bromine radical, which then abstracts a benzylic hydrogen from m-xylene. The resulting benzylic radical reacts with NBS to form the brominated product and a succinimidyl radical, which continues the chain reaction.

The Wohl-Ziegler bromination typically requires a radical initiator to start the chain reaction. koreascience.kr Common initiators include benzoyl peroxide (BPO) and 2,2′-azobisisobutyronitrile (AIBN). These molecules readily decompose upon heating or irradiation to form free radicals, which then initiate the bromination sequence. koreascience.kr

The choice of initiator can influence reaction conditions and outcomes. AIBN, for example, is often preferred due to its more predictable decomposition rate and avoidance of side reactions associated with the benzoic acid byproducts from BPO. The general protocol involves refluxing a solution of m-xylene and NBS in a suitable solvent in the presence of a catalytic amount of AIBN or BPO. koreascience.kr

| Catalyst/Initiator | Typical Reaction Conditions | Role in Reaction |

|---|---|---|

| Benzoyl Peroxide (BPO) | Refluxing solvent (e.g., CCl₄) | Decomposes upon heating to provide initial free radicals. |

| Azobisisobutyronitrile (AIBN) | Refluxing solvent (e.g., CCl₄, 1,2-dichlorobenzene) at ~80°C | Provides a steady source of free radicals for chain initiation. koreascience.kr |

Optimization of the Wohl-Ziegler bromination focuses on maximizing the yield of the desired tetrabrominated product while minimizing reaction time and the formation of byproducts, such as under- or over-brominated species. Key parameters for optimization include the stoichiometry of NBS and the reaction temperature. A significant excess of NBS is required to achieve full bromination of both methyl groups. For the synthesis of this compound from m-xylene, a molar ratio of at least 4:1 of NBS to m-xylene is necessary.

Reducing reaction times can often be achieved by careful selection of the initiator and solvent system, allowing for higher reflux temperatures where the initiator's decomposition is more rapid but controlled. koreascience.kr Efficient stirring is also crucial to maintain a homogeneous distribution of the sparingly soluble NBS.

The choice of solvent is critical in NBS-mediated benzylic brominations, as it can significantly affect reaction rate, yield, and product purity. koreascience.krmdma.ch Traditionally, carbon tetrachloride (CCl₄) has been widely used due to its inertness and ability to facilitate the radical chain mechanism. koreascience.kr However, due to its toxicity and environmental concerns, alternative solvents are now preferred. koreascience.kr

Carbon Tetrachloride (CCl₄): The classic solvent for Wohl-Ziegler reactions, it promotes the desired radical pathway. koreascience.kr A procedure for preparing this compound involves dissolving m-xylene in dry CCl₄, heating to a boil, and adding bromine while irradiating the mixture. prepchem.com

Acetonitrile (B52724) (CH₃CN): This polar aprotic solvent can increase the reactivity of NBS. mdma.ch For certain substrates, reactions in acetonitrile are faster compared to CCl₄. mdma.ch It has been noted as a preferred solvent for the bromination of compounds bearing cyano groups. google.com

1,2-Dichlorobenzene: This solvent has been shown to be a superior alternative to CCl₄ in some benzylic brominations, resulting in shorter reaction times and higher isolated yields. koreascience.krresearchgate.net

Cyclohexane: This non-polar solvent is another effective medium for benzylic bromination with NBS or molecular bromine. google.com

The polarity of the solvent can influence the reaction pathway. While non-polar solvents favor the free-radical benzylic substitution, more polar solvents can sometimes promote electrophilic aromatic substitution on the benzene ring, leading to undesired byproducts. google.com

| Solvent | Key Characteristics | Impact on Reaction |

|---|---|---|

| Carbon Tetrachloride (CCl₄) | Non-polar, traditional solvent | Effectively promotes the radical pathway but is toxic and ozone-depleting. koreascience.krprepchem.com |

| Acetonitrile (CH₃CN) | Polar aprotic | Can increase reaction rates compared to non-polar solvents. mdma.chgoogle.com |

| 1,2-Dichlorobenzene | High-boiling, non-polar | Allows for higher reaction temperatures, potentially reducing reaction times and improving yields. koreascience.krresearchgate.net |

| Cyclohexane | Non-polar | An effective alternative to CCl₄ for benzylic brominations. google.com |

Initiation of the radical chain reaction can be achieved using heat (thermal), light (photo), or a combination of both (photothermal). Photochemical initiation involves irradiating the reaction mixture with light of a suitable wavelength, often from a tungsten lamp or a sun lamp, which provides the energy to cleave the N-Br bond in NBS or decompose the radical initiator. prepchem.comorgsyn.orglookchem.com

A specific preparation of this compound involves heating the m-xylene solution to boiling while irradiating the mixture with a 500-watt photolamp during the addition of bromine. prepchem.com This photothermal approach ensures a continuous generation of bromine radicals, driving the reaction to completion. The rate of bromine addition must be carefully controlled to match the rate of consumption, preventing the accumulation of molecular bromine which could lead to side reactions. prepchem.com

Electrochemical Bromination Techniques

Electrochemical methods offer a greener and often more controlled alternative to traditional chemical oxidation for generating brominating agents. These techniques can avoid the use of stoichiometric amounts of chemical reagents, with electricity serving as the "reagent."

Electrochemical bromination can be performed using a two-phase system, which is particularly useful when the organic substrate, like m-xylene, is insoluble in the aqueous electrolyte. In this setup, an aqueous solution of sodium bromide (NaBr) serves as the electrolyte and the bromine source. udel.edu

The process involves the anodic oxidation of bromide ions (Br⁻) from the aqueous NaBr solution to generate bromine (Br₂) or related brominating species. udel.edugoogle.com This electrochemically generated bromine then partitions into the organic phase containing the m-xylene, where the bromination reaction occurs. This method allows for in-situ generation of the reactive brominating agent, which can improve safety and control over the reaction. google.com The use of a diaphragmless electrolyzer, where the anode and cathode are in the same compartment, has been described for the electrochemical oxidation of sodium bromide to produce sodium bromate, which can then be used in the oxidative bromination of xylenes. google.com

Control of Current and Charge Passed for SelectivityThe extent of bromination and the selectivity for the desired product, such as this compound, are controlled by the total amount of electrical charge passed through the cell.cecri.res.inBy carefully managing the quantity of charge (measured in Faraday per mole), the reaction can be directed to produce dibromomethyl, bis(bromomethyl), or bis(dibromomethyl) arenes.cecri.res.inThe electrolysis is performed galvanostatically, meaning at a constant current, with a typical current density of 30 mA/cm².cecri.res.inThis precise control allows for high yields (70–90%) of the target compounds.cecri.res.in

The table below summarizes the results of electrochemical bromination for various alkyl aromatic compounds, illustrating the relationship between the charge passed and the resulting product.

| Reactant | Product | Charge Passed (F/mol) | Yield (%) |

| Toluene | α,α-Dibromotoluene | 4 | 90 |

| Ethylbenzene | α,α-Dibromoethylbenzene | 4 | 85 |

| p-Xylene | 1,4-Bis(bromomethyl)benzene (B118104) | 6 | 90 |

| p-Xylene | 1,4-Bis(dibromomethyl)benzene | 12 | 76 |

| m-Xylene | 1,3-Bis(bromomethyl)benzene (B165771) | 6 | 88 |

| m-Xylene | This compound | 12 | 74 |

| o-Xylene (B151617) | 1,2-Bis(bromomethyl)benzene | 6 | 85 |

| o-Xylene | 1,2-Bis(dibromomethyl)benzene (B1266051) | 12 | 70 |

This table is based on data from an electrochemical bromination study, highlighting the selective synthesis of various brominated arenes.

Advanced Bromination Reagents and Catalysts

While electrochemical methods are well-documented, other advanced reagents and catalytic systems are also subjects of investigation.

Synthesis of Precursors and Derivatives

1,3-Bis(bromomethyl)benzene, also known as m-xylene dibromide, is a key precursor in the synthesis of this compound. guidechem.com It is synthesized from m-xylene through the bromination of the methyl groups.

Photobromination is a common method for the side-chain bromination of alkylbenzenes. This free-radical chain reaction is initiated by the photochemical homolysis of bromine (Br2) into bromine radicals. The reaction with m-xylene proceeds as follows:

Initiation: Light energy cleaves the Br-Br bond to form two bromine radicals (Br•).

Propagation: A bromine radical abstracts a hydrogen atom from a methyl group of m-xylene, forming a benzyl (B1604629) radical and hydrogen bromide (HBr). This benzyl radical then reacts with a molecule of Br2 to form 1-(bromomethyl)-3-methylbenzene and another bromine radical. This process can continue on the second methyl group to form 1,3-bis(bromomethyl)benzene.

Termination: The reaction is terminated by the combination of any two radicals.

To achieve the desired dibromination, the reaction conditions, such as the stoichiometry of bromine and the reaction time, must be carefully controlled. A procedure for the synthesis of the related o-xylene dibromide involves the dropwise addition of bromine to heated o-xylene with stirring under illumination. orgsyn.org A similar principle can be applied to the synthesis of the meta-isomer.

While photobromination is effective, catalyzed reactions can also be employed for the synthesis of 1,3-bis(bromomethyl)benzene. Radical initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) can be used to promote the bromination of the methyl groups of m-xylene in the presence of a brominating agent like N-bromosuccinimide (NBS). The use of NBS is often preferred over molecular bromine as it is a solid and easier to handle. wordpress.com

The reaction involves heating a solution of m-xylene and NBS in a suitable solvent, such as carbon tetrachloride, in the presence of a catalytic amount of a radical initiator. The initiator decomposes upon heating to generate radicals, which then initiate the chain reaction.

| Starting Material | Reagent(s) | Conditions | Product | Yield |

| m-xylene | Br2, light | Heat, illumination | 1,3-Bis(bromomethyl)benzene | - |

| m-xylene | N-Bromosuccinimide, AIBN | Heat, CCl4 | 1,3-Bis(bromomethyl)benzene | - |

The synthesis of halogenated m-xylene isomers and analogs can be achieved through various methods, including electrophilic aromatic substitution and modification of existing precursors. The regioselectivity of the halogenation is influenced by the directing effects of the methyl groups and any other substituents present on the benzene ring, as well as the reaction conditions.

For instance, the direct bromination of m-xylene with Br2 in the presence of a Lewis acid catalyst like FeBr3 leads to electrophilic substitution on the aromatic ring, yielding bromoxylenes. doubtnut.com The primary products are 4-bromo-1,3-dimethylbenzene and 2-bromo-1,3-dimethylbenzene. To synthesize analogs with halogens on the methyl groups, methods like those described for 1,3-bis(bromomethyl)benzene are used.

The synthesis of other halogenated analogs, such as chlorinated derivatives, can be achieved using similar strategies. For example, treating m-xylene with gaseous chlorine in the presence of a nuclear chlorination catalyst like tin tetrachloride results in monochloro-meta-xylene. google.com

Furthermore, various substituted 1,3-bis(bromomethyl)benzene derivatives have been synthesized as intermediates for other complex molecules. For example, 1,3-bis(bromomethyl)-2-nitrobenzene has been prepared and its crystal structure analyzed. nih.gov

| Starting Material | Reagent(s) | Product(s) |

| m-xylene | Br2, FeBr3 | 4-bromo-1,3-dimethylbenzene, 2-bromo-1,3-dimethylbenzene |

| m-xylene | Cl2, SnCl4 | Monochloro-meta-xylene |

| 2,3-dimethyl-1,4-dimethoxybenzene | N-Bromosuccinimide, benzoyl peroxide | 2,3-bis(bromomethyl)-1,4-dimethoxybenzene |

Stereoselectivity in the synthesis of halogenated xylene derivatives becomes important when chiral centers are present or created during the reaction. While the synthesis of this compound from m-xylene does not typically involve the creation of stable stereocenters in the final product, stereoselective methods can be relevant in the synthesis of more complex analogs or in reactions involving these compounds.

For example, in the broader context of organobromine chemistry, stereoselective reactions are crucial. A highly regio- and stereoselective method for the synthesis of (Z)-trisubstituted alkenes has been developed using propyne (B1212725) bromoboration followed by a tandem Pd-catalyzed cross-coupling. organic-chemistry.org This approach achieves over 98% syn-selectivity in the bromoboration step. organic-chemistry.org

Preparation of 1,3-Bis(bromomethyl)benzene (m-Xylene Dibromide)

Purification and Isolation Strategies

The effective purification and isolation of this compound are critical for its subsequent use in chemical synthesis and materials science. Various laboratory techniques are employed to remove unreacted starting materials, byproducts, and other impurities. These strategies typically involve a combination of washing, chromatography, and crystallization.

Crystallization Techniques (e.g., from Chloroform, Hexane)

Crystallization is a primary method for purifying crude this compound. The selection of an appropriate solvent system is crucial for obtaining a high-purity crystalline product. The principle relies on the differential solubility of the target compound and impurities in a given solvent at varying temperatures.

Crystallization from Chloroform: A common and effective method involves dissolving the crude product in a minimal amount of hot chloroform. prepchem.com As the solution cools, the solubility of this compound decreases, leading to the formation of crystals, while impurities tend to remain dissolved in the solvent. This process can yield a product with a melting point of 107 °C. prepchem.com

Crystallization from Hexane (B92381): Hexane, often in combination with other solvents, is also utilized for the recrystallization of brominated benzene derivatives. For instance, a related compound, 2-bromo-1,3-bis(bromomethyl)benzene, can be recrystallized from a hot hexane-ethyl acetate mixture (20:1) to yield clear, needle-like crystals. iucr.org The final product can also be washed with hexane to remove residual soluble impurities. iucr.org Similarly, the chloro-analogue, 1,3-bis(chloromethyl)benzene, has been successfully crystallized by the slow evaporation of a hexane solution. nih.govresearchgate.net

Other solvents such as acetone (B3395972) and benzene have also been reported for the crystallization of similar compounds. chemicalbook.com

Table 1: Solvents Used in Crystallization

| Solvent/Solvent System | Compound | Notes |

|---|---|---|

| Chloroform | This compound | Yields a product with a melting point of 107 °C. prepchem.com |

| Hexane-Ethyl Acetate (20:1) | 2-Bromo-1,3-bis(bromomethyl)benzene | Produces clear, needle-like crystals. iucr.org |

| Hexane | 1,3-Bis(chloromethyl)benzene | Slow evaporation produces large, clear, block crystals. nih.govresearchgate.net |

| Acetone | 1,3-Bis(bromomethyl)benzene | Mentioned as a suitable crystallization solvent. chemicalbook.com |

| Benzene | 1,3-Bis(bromomethyl)benzene | Mentioned as a suitable crystallization solvent. chemicalbook.com |

Column Chromatography for Impurity Removal

Column chromatography is a powerful technique for separating this compound from closely related impurities. This method relies on the differential partitioning of compounds between a stationary phase (e.g., silica (B1680970) gel) and a mobile phase (a solvent or solvent mixture).

Flash Column Chromatography: For the purification of related compounds like 2-bromo-1,3-bis(bromomethyl)benzene, flash column chromatography is employed to remove residues from the brominating agent, such as N-bromosuccinimide (NBS). iucr.org A common mobile phase for this separation is a mixture of hexane and ethyl acetate (e.g., a 20:1 ratio). iucr.org

High-Performance Liquid Chromatography (HPLC): Analytical and preparative scale purification can be achieved using HPLC. A reverse-phase (RP) HPLC method has been developed for the analysis and isolation of 1,3-bis(bromomethyl)benzene. sielc.com This technique can utilize a specialized reverse-phase column with a mobile phase consisting of acetonitrile, water, and an acid like phosphoric acid. sielc.com This liquid chromatography method is scalable and can be adapted for the isolation of impurities in preparative separation. sielc.com

Washing Procedures (e.g., with Ice-water, Sodium Bicarbonate Solution)

Following the synthesis, the reaction mixture containing this compound is often subjected to a series of washing steps to remove inorganic salts, residual acids, and unreacted reagents.

A typical workup procedure involves washing the organic solution containing the product with several aqueous solutions in a specific sequence:

Ice-water: The initial wash is performed with ice-cold water to remove water-soluble impurities and to cool the reaction mixture. prepchem.com

Ice-cold Sodium Bicarbonate Solution: This is an essential step to neutralize any acidic byproducts, such as hydrogen bromide (HBr), which is evolved during the bromination reaction. prepchem.com The use of a cold solution helps to minimize any potential side reactions.

Final Ice-water Wash: A subsequent wash with ice-water is performed to remove any remaining sodium bicarbonate and other aqueous-soluble impurities. prepchem.com

After these washing steps, the organic layer is typically dried over an anhydrous drying agent, such as magnesium sulfate, before the solvent is removed. prepchem.com

Chemical Reactivity and Transformation Studies

Reactions Leading to Aromatic Dialdehydes

A significant application of 1,3-bis(dibromomethyl)benzene is its role as a precursor to isophthalaldehyde (B49619), an aromatic dialdehyde (B1249045) with applications in synthesis. This transformation is primarily achieved through the hydrolysis of the gem-dibromomethyl groups.

The conversion of this compound and similar gem-dihalides into their corresponding aldehydes is a well-established synthetic method. sciengine.com The reaction of 1,2-bis(dibromomethyl)benzenes with fuming sulfuric acid, followed by hydrolysis, is a procedure used to synthesize substituted benzene-1,2-dicarbaldehydes. sciengine.comresearchgate.netresearchgate.net This process involves the acid-catalyzed cleavage of the carbon-bromine bonds, which are then replaced by hydroxyl groups upon the addition of water. The resulting unstable gem-diol intermediate readily eliminates water to form the stable aldehyde carbonyl group. This method is effective for producing aromatic dicarboxaldehydes, which are important as synthetic intermediates and in polymer synthesis. sciengine.com

While effective, the hydrolysis of gem-dibromomethyl groups with fuming sulfuric acid can be improved. Research has shown that the yield and purity of the resulting dialdehyde can be significantly enhanced by modifying the work-up procedure. sciengine.com One key optimization involves the careful addition of solid sodium bicarbonate to the reaction mixture before the final hydrolysis step with ice. sciengine.comresearchgate.netgoogle.com This addition neutralizes the excess fuming sulfuric acid under controlled, cooled conditions. sciengine.com This pre-neutralization step is crucial as it prevents potential side reactions, such as the Cannizzaro reaction, which can occur under the strongly acidic conditions of direct hydrolysis and would otherwise reduce the yield and purity of the desired aldehyde product. sciengine.com The amount of fuming sulfuric acid used has also been optimized, reducing it from approximately 28 equivalents to 12 equivalents to improve the process. sciengine.com

Table 1: Comparison of Hydrolysis Procedures for gem-Dibromomethylarenes

| Procedure | Key Steps | Advantages |

|---|

| Standard Hydrolysis | 1. Reaction with fuming sulfuric acid. 2. Direct quenching of the reaction mixture with ice/water. | Effective for converting gem-dihalides to aldehydes. | | Optimized Hydrolysis | 1. Reaction with a reduced amount of fuming sulfuric acid. 2. Addition of solid sodium bicarbonate under cooling. 3. Hydrolysis with ice/water. | Significantly improved yields and purity of the aldehyde product; minimizes side reactions. sciengine.comresearchgate.net |

Polymerization Reactions and Precursor Roles

The two dibromomethyl groups on the benzene (B151609) ring provide reactive sites that allow this compound to act as a monomer or a crosslinking agent in the formation of various polymers.

The electrochemical reduction of 1,2-bis(halomethyl)arenes in solvents like dimethylformamide (DMF) is a method for generating o-quinodimethanes. rsc.orglookchem.com These highly reactive intermediates predominantly undergo polymerization to form poly(o-xylylene) polymers. rsc.orglookchem.comresearchgate.net While the primary research focuses on ortho-substituted precursors like 1,2-bis(bromomethyl)benzene, the underlying principle of electroreduction can be applied to related isomers. The electroreduction of α,α,α′,α′-tetrabromo-o-xylene is a known route to poly(o-phenylene vinylene). researchgate.net This suggests that the electroreduction of this compound would similarly lead to polymeric structures, likely through the formation of reactive intermediates that couple and propagate.

The presence of multiple reactive bromomethyl groups makes compounds like 1,3-bis(bromomethyl)benzene (B165771) and its derivatives valuable as crosslinking agents in polymer chemistry. guidechem.comsmolecule.com Crosslinking agents create chemical bonds between polymer chains, forming a more rigid, three-dimensional network structure. This structural modification enhances the thermal and mechanical properties of the resulting polymer. For instance, the related compound 1,3,5-tris(bromomethyl)benzene (B90972) is used as a trifunctional initiator in Atom Transfer Radical Polymerization (ATRP) to create star-shaped polymers, which can then act as macromolecular crosslinkers in epoxy networks. rsc.orgpubcompare.ai This demonstrates the principle that molecules with multiple benzylic halide groups are effective for introducing crosslinks and controlling polymer architecture. rsc.org

Recent advances in polymer chemistry have utilized bis(benzylic gem-dibromide)s as monomers for stereospecific reductive coupling polymerization. rsc.orgrsc.org This method, often employing a copper/polyamine catalyst system under mild conditions, facilitates the successive formation of trans-C=C double bonds. rsc.orgresearchgate.net The mechanism involves two key domino reactions: an intermolecular reductive coupling of the gem-dibromide to form a vicinal dibromide intermediate, followed by an intramolecular debromination to generate the trans-alkene linkage. rsc.orgresearchgate.net This process follows a step-growth polymerization mechanism, allowing for the construction of stereospecific polymers with defined structures. rsc.org Monomers such as 5-(tert-butyl)-1,3-bis(dibromomethyl)benzene have been synthesized and used in these types of polymerization reactions. rsc.org

Table 2: Polymerization Applications of Benzylic Bromides

| Polymerization Type | Role of Benzylic Bromide | Resulting Polymer Structure | Key Findings & Citations |

|---|---|---|---|

| Electroreduction | Monomer Precursor | Poly(o-xylylene) / Poly(phenylene vinylene) | Forms reactive quinodimethane intermediates that polymerize. rsc.orgresearchgate.net |

| Crosslinking | Crosslinking Agent/Initiator | Crosslinked Polymer Networks / Star Polymers | Creates bonds between polymer chains, enhancing material properties. guidechem.comrsc.org |

| Stereospecific Reductive Coupling | Monomer | Stereospecific Polymers with trans-alkene linkages | Achieved via domino reactions involving reductive coupling and debromination. rsc.orgresearchgate.net |

On-Surface Debromination Leading to Dimers or Conjugated Polymers

On-surface synthesis, conducted under ultrahigh vacuum conditions, provides a powerful method for constructing molecular architectures that are inaccessible through traditional solution chemistry. nih.gov The on-surface dehalogenative homocoupling of benzylic bromides, such as this compound, is a promising route to creating either hydrocarbon dimers or conjugated polymers. nih.gov

Studies on analogous compounds, like 2,3-bis(dibromomethyl)naphthalene (B14459223) and 2,3-bis(bromomethyl)naphthalene (B3052160) on a Au(111) surface, reveal the nuanced reactivity of such precursors. nih.govresearchgate.net For instance, 2,3-bis(dibromomethyl)naphthalene yields various dimers through a naphthocyclobutadiene intermediate. nih.govresearchgate.net In contrast, 2,3-bis(bromomethyl)naphthalene forms a non-conjugated poly(o-naphthylene vinylidene), which upon gentle heating, converts to the conjugated poly(o-naphthylene vinylene). nih.govresearchgate.net This highlights how the nature of the brominated substituent (dibromomethyl vs. bromomethyl) dictates the final product, steering the reaction towards either dimerization or polymerization. nih.gov

The mechanism often involves a homolytic cleavage of the carbon-halogen bond, a process that differs from the electron-transfer mechanism seen in solution-based Ullmann couplings. researchgate.net The choice of precursor is critical; for example, 1,4-bis(bromomethyl)benzene (B118104) has been used to form poly(p-phenylene vinylene) (PPV) chains on surfaces due to the para-substitution that favors linear polymerization. The insights gained from these related systems suggest that the on-surface debromination of this compound could be a viable pathway for the synthesis of novel nanostructures.

Cycloaddition Reactions (e.g., Diels-Alder)

This compound can serve as a precursor for the in-situ generation of reactive intermediates, such as o-quinodimethanes, which are highly reactive dienes in Diels-Alder reactions. sinica.edu.twnottingham.ac.uk The conversion of o-(dibromomethyl)benzenes to o-quinodimethanes can be achieved using reducing agents. sinica.edu.tw These transient dienes readily participate in [4+2] cycloaddition reactions with suitable dienophiles. nih.govsinica.edu.twacademie-sciences.fr

The Diels-Alder reaction is a powerful tool for forming substituted cyclohexene (B86901) rings and is fundamental in organic synthesis. sinica.edu.tw The reactivity in these reactions is typically governed by the interaction between the highest occupied molecular orbital (HOMO) of the diene and the lowest unoccupied molecular orbital (LUMO) of the dienophile. sinica.edu.tw While traditional Diels-Alder reactions involve electron-rich dienes and electron-poor dienophiles, inverse electron demand Diels-Alder reactions are also possible. sinica.edu.tw

Although direct studies on this compound's participation in Diels-Alder reactions are not extensively detailed in the provided results, its structural analog, 1,2-bis(dibromomethyl)benzene (B1266051), is known to react with fumaronitrile (B1194792) in the presence of potassium iodide to yield 2,3-dicyanonaphthalene, indicating the formation of a reactive diene intermediate. sioc-journal.cn Furthermore, 1,3-bis(bromomethyl)benzene has been utilized in one-pot Diels-Alder electro-organic cyclization reactions with naphthoquinone, underscoring its potential in such transformations. smolecule.com

Nucleophilic Substitution Reactions and Carbon-Heteroatom Bond Formation

The dibromomethyl groups of this compound are highly susceptible to nucleophilic substitution, making it a versatile substrate for forming new carbon-heteroatom bonds. smolecule.com These reactions allow for the introduction of a wide range of functional groups.

A notable application is the reaction with sodium azide (B81097) to form biazides in situ. nih.gov These biazides can then undergo copper-catalyzed alkyne-azide cycloadditions (click reactions) with terminal alkynes to produce bis(1,2,3-triazole) derivatives. nih.govresearchgate.net This one-pot process, combining nucleophilic substitution and cycloaddition, has been successfully applied to 1,2-, 1,3-, and 1,4-bis(bromomethyl)benzene, yielding geometrically distinct bis(1,2,3-triazole) compounds in good to excellent yields. nih.govbeilstein-journals.org The use of tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) as a ligand has been shown to be advantageous in the click reaction step. nih.govresearchgate.net

The reactivity of the bromomethyl groups allows for substitutions with various nucleophiles, including amines, thiols, and alkoxides, leading to a diverse array of substituted benzene derivatives under mild conditions. smolecule.com For instance, 1,3-bis(bromomethyl)-5-methylbenzene (B103589) has been used as a key intermediate in the synthesis of sphingosine (B13886) kinase 2 inhibitors, where the bromomethyl groups undergo substitution to build more complex molecular architectures.

| Starting Material | Reagent(s) | Product Type | Yield | Ref |

| 1,3-Bis(bromomethyl)benzene | Sodium azide, Terminal alkyne, Copper catalyst, TBTA | Bis(1,2,3-triazole) | Good to Excellent | nih.govbeilstein-journals.org |

| 1,3-Bis(bromomethyl)-5-methylbenzene | Nucleophiles | Substituted benzene derivatives for inhibitors | N/A | |

| 2-Bromo-1,3-bis(bromomethyl)benzene | 3,5-Dimethylpyrazole | Tridentate ligand | N/A | scielo.br |

| 2-Bromo-1,3-bis(bromomethyl)benzene | 1H-Indazole, Et3N | Tridentate ligand | N/A | scielo.br |

This table is interactive. Click on the headers to sort.

Radical Reactions and Mechanistic Investigations

The chemistry of this compound also involves radical intermediates, particularly through the cleavage of its carbon-bromine bonds.

The photothermal bromination of methylbenzenes with N-bromosuccinimide (NBS) provides insight into the formation of dibromomethyl radicals. oup.com In the reaction of toluene, (dibromomethyl)benzene (B1582451) is formed as an intermediate. oup.com Further reaction can lead to the formation of a dibromomethyl radical via hydrogen abstraction. oup.com This radical can then undergo further transformations. For example, the cleavage of a C-Br bond from a tribromomethyl group can generate a dibromomethyl radical, which can then attack other molecules, leading to coupling products. oup.com Electrochemical methods have also been developed for the side-chain bromination of alkyl aromatic compounds, which proceeds via a radical mechanism involving dibromine monoxide as the brominating species. cecri.res.in

The cleavage of the C-Br bond in bromomethyl-substituted arenes is a key step in many of their reactions. This cleavage can occur homolytically, forming a bromine radical and a benzyl-type radical. oup.comresearchgate.net For instance, in the photothermal bromination of methylbenzenes, the extrusion of a bromo radical from a dibromomethyl radical is a proposed step. oup.com UV laser photolysis of similar compounds, like 2-(1,2-dibromoethyl)naphthalene, has been shown to result in homolytic C-Br bond cleavage. researchgate.net The stability and subsequent reactions of the resulting radicals are crucial in determining the final products.

As mentioned in the context of cycloaddition reactions, o-quinodimethanes are key reactive intermediates that can be generated from bis(dibromomethyl)benzenes. sinica.edu.tw The formation of an o-quinodimethane intermediate from a dibromomethyl radical can occur through the extrusion of a bromine radical. oup.com This intermediate is highly reactive and can be trapped by various dienophiles in Diels-Alder reactions or undergo other transformations. sinica.edu.twnottingham.ac.uk The generation of these intermediates from precursors like 1,2-bis(dibromomethyl)benzene and its derivatives has been studied, and their reactivity is harnessed for the synthesis of complex polycyclic systems. sioc-journal.cnumich.edu

Reactions with Dienophiles

The reactivity of this compound towards dienophiles is not extensively documented in scientific literature. However, the potential for such reactions can be inferred from the chemistry of its isomers and related compounds. The ortho isomer, 1,2-bis(dibromomethyl)benzene, is a well-known precursor for the in-situ generation of o-xylylene (B1219910) (also known as o-quinodimethane), a highly reactive diene intermediate. This intermediate readily undergoes [4+2] cycloaddition reactions (Diels-Alder reactions) with a variety of dienophiles. For instance, the reaction of 1,2-bis(dibromomethyl)benzene with fumaronitrile in the presence of potassium iodide as a dehalogenating agent yields 2,3-dicyanonaphthalene. sioc-journal.cn This transformation proceeds via the formation of the o-xylylene intermediate which is then trapped by the dienophile.

Analogously, it is proposed that this compound could serve as a precursor to the corresponding m-xylylene intermediate upon debromination. This highly reactive species would be expected to react with dienophiles. While specific examples involving this compound are scarce, a related study on the Diels-Alder reaction of 1,2,4,5-tetrakis(dibromomethyl)benzene (B83608) with maleimides demonstrates that gem-dibromomethyl groups on a benzene ring can indeed be utilized to form diene structures capable of undergoing cycloaddition. researchgate.net This suggests a plausible, albeit less studied, reaction pathway for the 1,3-isomer with suitable dienophiles to form complex polycyclic structures. The on-surface dehalogenative coupling of similar naphthalene-based benzylic bromides has also been studied, leading to dimerization or polymerization, highlighting the high reactivity of the intermediates formed. nih.gov

Palladium-Catalyzed Carbon-Carbon Coupling Reactions (General Context)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon bonds. While these reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, traditionally involve the activation of C(sp²)-halogen bonds, there has been growing interest in the use of C(sp³)-halogen bonds, including those found in benzylic halides.

The direct palladium-catalyzed coupling of this compound itself is not widely reported. However, the reactivity of its simpler analog, 1,3-bis(bromomethyl)benzene, and other benzylic bromides in such reactions provides a strong precedent for its potential synthetic utility. The Suzuki-Miyaura cross-coupling of benzylic bromides with organoboron reagents has been successfully demonstrated. nih.govnih.govuwindsor.ca These reactions allow for the formation of diarylmethane structures and other substituted products.

Research has shown that benzylic bromides can be coupled with a variety of arylboronic acids under microwave-assisted conditions. nih.govnih.gov A typical catalytic system for this transformation involves a palladium source, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), a phosphine (B1218219) ligand like JohnPhos, and a base, often potassium carbonate, in a solvent like dimethylformamide (DMF). nih.govnih.gov The reaction proceeds through the standard catalytic cycle of oxidative addition of the palladium(0) complex to the benzylic C-Br bond, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst. scirp.org

While inversion of stereochemistry is sometimes observed with chiral benzylic halides, this is not a factor for an achiral substrate like this compound. scirp.org The presence of two dibromomethyl groups offers the potential for sequential or double coupling reactions, allowing for the synthesis of complex, star-shaped molecules. rsc.org For instance, 1,3-bis(bromomethyl)benzene has been used as a core structure, with the benzylic positions being functionalized through nucleophilic substitution to create ligands for subsequent metal-catalyzed reactions or to build larger molecular architectures. rsc.orgresearchgate.netmdpi.com

The table below summarizes representative conditions and yields for the Suzuki-Miyaura coupling of a model benzylic bromide, demonstrating the general feasibility of such transformations.

| Benzylic Bromide | Boronic Acid | Catalyst System | Base | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 5-(Bromomethyl)-3-phenylisoxazole | 3-Methoxybenzeneboronic acid | Pd(OAc)₂, JohnPhos | K₂CO₃ | DMF | Microwave, 20 min | ~10 (with Pd(PPh₃)₄), improved with JohnPhos | nih.gov |

| Benzyl (B1604629) bromide | Phenylboronic acid | Bis(triphenylphosphine)palladium(II) chloride | Cs₂CO₃ | Toluene/H₂O | 80-90 °C | 83.2 | rjptonline.org |

| 1-Bromo-4-(chloromethyl)benzene | p-Tolylboronic acid | Pd(OAc)₂, PCy₃·HBF₄ | Cs₂CO₃ | Toluene/H₂O | 80 °C, 2 h | Selective C(sp²)-Br coupling | nih.gov |

| 1,3,5-Tris(bromomethyl)benzene | Reaction with 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | N/A (Nucleophilic Substitution) | KOH | EtOH/DMF | Reflux | 82 | rsc.org |

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of 1,3-bis(dibromomethyl)benzene provides distinct signals corresponding to the aromatic and benzylic protons. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the bromine atoms and the aromatic ring currents.

A detailed analysis of the ¹H NMR spectrum reveals the following characteristic peaks:

A singlet observed for the proton at the C2 position of the benzene (B151609) ring.

A doublet corresponding to the protons at the C4 and C6 positions.

A triplet for the proton at the C5 position.

A singlet for the two equivalent methine protons of the dibromomethyl groups (-CHBr₂).

The specific chemical shift values obtained from experimental data are presented in the table below.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| H-2 | 7.76 | Singlet (broad) |

| H-4, H-6 | 7.58 | Doublet |

| H-5 | 7.42 | Triplet |

| -CH Br₂ | 6.67 | Singlet (broad) |

This table is interactive. Users can sort and filter the data.

The integration of these signals confirms the proton count for each distinct chemical environment, further validating the structure of this compound.

Complementing the ¹H NMR data, the ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are also significantly affected by the attached bromine atoms.

The key signals in the ¹³C NMR spectrum are assigned as follows:

A signal for the quaternary carbons (C1 and C3) to which the dibromomethyl groups are attached.

Signals for the aromatic methine carbons (C2, C4, C5, and C6).

A signal for the carbon atoms of the dibromomethyl groups (-CHBr₂).

The experimentally observed chemical shifts for the carbon atoms are detailed in the subsequent table.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C1, C3 | 142.3 |

| C5 | 129.3 |

| C4, C6 | 128.1 |

| C2 | 124.5 |

| -C HBr₂ | 39.7 |

This table is interactive. Users can sort and filter the data.

The number and positions of these signals are in complete agreement with the proposed molecular structure of this compound.

NMR spectroscopy is a powerful technique for assessing the isomeric purity of this compound and for monitoring the progress of its synthesis, which typically involves the radical bromination of m-xylene (B151644).

During the synthesis, the formation of various brominated intermediates and isomers is possible. For instance, the presence of under-brominated species such as 1-(bromomethyl)-3-(dibromomethyl)benzene or over-brominated products can be readily detected by the appearance of unique signals in the ¹H NMR spectrum. Similarly, the formation of the ortho (1,2-) and para (1,4-) isomers of bis(dibromomethyl)benzene can be identified by their distinct aromatic proton splitting patterns.

In-situ NMR monitoring can be employed to track the consumption of the starting material (m-xylene) and the appearance of the desired product and any intermediates in real-time. This allows for the optimization of reaction conditions, such as reaction time and temperature, to maximize the yield and purity of this compound. The integration of the respective signals in the NMR spectrum provides a quantitative measure of the relative concentrations of the different species in the reaction mixture.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrations of its specific chemical bonds.

The Fourier-Transform Infrared (FTIR) spectrum of this compound, typically recorded from a solid sample (e.g., KBr pellet), exhibits several key absorption bands. These bands are indicative of the aromatic ring and the carbon-bromine bonds.

The principal characteristic absorbances are summarized in the following table:

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3050-3100 | Aromatic C-H stretching |

| 1600-1620 | Aromatic C=C stretching |

| 1470-1490 | Aromatic C=C stretching |

| 700-800 | C-H out-of-plane bending (m-disubstituted) |

| 600-700 | C-Br stretching |

This table is interactive. Users can sort and filter the data.

The presence of strong absorptions in the fingerprint region, particularly the C-H out-of-plane bending characteristic of meta-disubstituted benzene rings and the C-Br stretching bands, provides strong evidence for the structure of this compound.

While standard transmission FTIR is commonly used, other IR techniques can provide further insights. Attenuated Total Reflectance (ATR)-IR spectroscopy is a convenient method for analyzing solid samples directly without extensive preparation. The ATR-IR spectrum of this compound is expected to show similar characteristic absorbances to the transmission FTIR spectrum, although relative peak intensities may vary. This technique is particularly useful for rapid quality control of the synthesized product.

Vapor phase IR spectroscopy, although less common for compounds with low volatility like this compound, can provide information about the molecule in the gaseous state, free from intermolecular interactions present in the solid phase. The vapor phase spectrum would likely show sharper absorption bands and potentially reveal finer rotational-vibrational details. The study of halogenated benzenes in the gas phase can aid in understanding their atmospheric chemistry and fundamental vibrational properties.

Mass Spectrometry (MS)

Mass spectrometry is a critical analytical tool for determining the molecular weight and elemental composition of compounds and for monitoring their chemical transformations.

GC-MS for Monitoring Reaction Products and Substrate Loss

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating volatile compounds and identifying them based on their mass-to-charge ratio. While specific studies on the use of GC-MS for monitoring reactions involving this compound are not widely detailed, data from related compounds provide insight into its expected behavior. For instance, the analysis of a structurally similar compound, 5-(tert-butyl)-1,3-bis(dibromomethyl)benzene, shows distinct fragmentation patterns under Electron Ionization (EI). rsc.org The observed fragments are crucial for identifying the compound and its derivatives during reaction monitoring.

| Fragment | m/z (mass-to-charge ratio) |

|---|---|

| [M-Br]+ | 397 |

| [M-2Br]+ | 318 |

This data pertains to a derivative and is presented for illustrative purposes of fragmentation. rsc.org

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Analysis

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is suitable for the analysis of compounds that are not sufficiently volatile for GC-MS. Although specific HPLC-MS analytical methods for this compound are not detailed in the available research, general principles for similar halogenated compounds apply. For MS-compatible applications involving related compounds like 1,3-Bis(bromomethyl)benzene (B165771), the mobile phase is typically adjusted by replacing acids like phosphoric acid with formic acid to ensure compatibility with the mass spectrometer. sielc.comsielc.com

Predicted Collision Cross Section Values for Adducts

Collision Cross Section (CCS) is an important physicochemical property that describes the shape and size of an ion in the gas phase, providing an additional dimension of identification in ion mobility-mass spectrometry. However, predicted or experimentally determined CCS values for adducts of this compound were not available in the reviewed literature. The prediction of CCS values is an active area of research, often employing machine learning models trained on large datasets of known compounds to improve the identification of unknown or novel substances. nih.govmdpi.com

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid, providing precise information on bond lengths, bond angles, and molecular conformation.

Determination of Molecular Structure and Conformation

Detailed crystallographic data for this compound, which would provide the precise molecular structure and conformation, were not found in the search results. However, studies on its isomer, 1,2-Bis(dibromomethyl)benzene (B1266051), reveal a triclinic crystal system, demonstrating the level of detail that such analysis can provide. nih.gov The determination of the crystal structure of the 1,3-isomer would require specific experimental analysis of a suitable single crystal of the compound.

Analysis of Intramolecular Interactions (e.g., C-H···Br Hydrogen Bonds)

The analysis of intramolecular interactions, such as hydrogen bonds, is crucial for understanding molecular stability and conformation. In the crystal structure of the related isomer 1,2-Bis(dibromomethyl)benzene, two intramolecular C-H···Br hydrogen bonds are observed, which create specific ring motifs within the molecule. nih.gov A similar analysis for this compound would require its crystal structure to be determined, which is not currently available.

Intermolecular Interactions

The crystal packing of this compound is significantly influenced by a variety of non-covalent interactions. These interactions, including bromine-bromine contacts, carbon-hydrogen-bromine hydrogen bonds, and π-π stacking, are crucial in determining the supramolecular architecture of the compound in the solid state.

Carbon-Hydrogen-Bromine (C-H···Br) Hydrogen Bonds: Weak hydrogen bonds of the C-H···Br type are also significant in the crystal packing of bromomethyl-substituted benzenes. These interactions, while weaker than conventional hydrogen bonds, are numerous and collectively contribute to the stability of the crystal structure.

π-π Stacking: Aromatic rings can interact through π-π stacking, where the electron-rich π-systems of adjacent benzene rings are involved. In the undisordered molecule of 2-Bromo-1,3-bis(bromomethyl)benzene, π-π stacking interactions are influential in the crystal packing iucr.org. The separation between the centroids of the interacting rings is a key parameter in these interactions. For instance, in this related compound, the centroid-centroid separation is 3.755 (4) Å, with an inter-planar separation of 3.411 Å iucr.org.

Crystallographic Parameters and Refinement Details

This related compound crystallizes in the monoclinic space group P2₁/c iucr.org. A notable feature of its crystal structure is the presence of two independent molecules, one of which exhibits whole-molecule disorder with an inversion-symmetry-generated partner iucr.org. This results in an unusual Z' value of 1.5, with Z = 6 for a monoclinic system iucr.org. The disorder involves equal population parameters of 0.5 for all atoms in the disordered molecule iucr.org.

| Parameter | Value |

|---|---|

| Empirical Formula | C₈H₇Br₃ |

| Formula Weight | 342.87 |

| Temperature (K) | 120(2) |

| Wavelength (Å) | 0.71073 (Mo Kα) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.1114 (4) |

| b (Å) | 22.6016 (10) |

| c (Å) | 7.5004 (3) |

| β (°) | 111.971 (3) |

| Volume (ų) | 1432.40 (11) |

| Z | 6 |

| Z' | 1.5 |

| Calculated Density (Mg/m³) | 2.385 |

Data for 2-Bromo-1,3-bis(bromomethyl)benzene from reference iucr.org.

Other Spectroscopic and Analytical Techniques

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to determine the thermal properties of a material, such as its melting point and enthalpy of fusion. For this compound, a melting point of 107 °C has been reported prepchem.comechemi.com.

In a typical DSC experiment, a sample and a reference are subjected to a controlled temperature program. The difference in heat flow required to maintain the sample and reference at the same temperature is measured as a function of temperature. When the sample melts, it absorbs energy, resulting in an endothermic peak on the DSC thermogram. The temperature at the onset or the peak of this endotherm is taken as the melting point.

A detailed study on the related compound 1,4-dibromo-2,5-bis(bromomethyl)benzene (B1298649) demonstrates the utility of DSC in characterizing such compounds rsc.org. In that study, DSC measurements were performed under a continuous flow of nitrogen with varying heating rates. The resulting thermograms showed distinct endothermic peaks corresponding to the melting of different polymorphic forms, allowing for the determination of their melting points and heats of fusion rsc.org. For example, at a heating rate of 1 °C min⁻¹, one polymorph exhibited a peak melting temperature of 158.5 °C with a heat of fusion of 28.0 kJ mol⁻¹, while another showed a peak of 155.7 °C with a heat of fusion of 32.1 kJ mol⁻¹ rsc.org.

Thin Layer Chromatography (TLC) is a widely used chromatographic technique for monitoring the progress of chemical reactions. The synthesis of this compound typically involves the radical bromination of 1,3-dimethylbenzene (m-xylene) prepchem.com. TLC can be effectively employed to follow the course of this reaction.

To monitor the reaction, small aliquots of the reaction mixture are periodically spotted onto a TLC plate, which is typically coated with silica (B1680970) gel. The plate is then developed in a suitable solvent system. The starting material (m-xylene), the desired product (this compound), and any intermediates or side products will have different polarities and will therefore travel up the plate at different rates, resulting in distinct spots with different retention factor (Rf) values.

The progress of the reaction can be assessed by observing the disappearance of the starting material spot and the appearance and intensification of the product spot over time. As these compounds are aromatic, the spots can be visualized under a UV lamp (typically at 254 nm), where they will appear as dark spots against a fluorescent background libretexts.orgyoutube.com. Alternatively, the plate can be placed in an iodine chamber, where the spots will react with iodine vapor to become visible as yellow-brown spots libretexts.org. This allows for a qualitative assessment of when the reaction is complete.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Structural Analysis

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is particularly effective for predicting the geometries and vibrational frequencies of molecules. For 1,3-bis(dibromomethyl)benzene, DFT calculations, particularly using the B3LYP functional with various basis sets, have been employed to determine its most stable conformation and to analyze its structural parameters.

A study by Arjunan et al. performed detailed DFT calculations to optimize the geometry of α,α′-dibromo-m-xylene (1,3-bis(bromomethyl)benzene) researchgate.netnih.gov. The calculations revealed the optimized bond lengths, bond angles, and dihedral angles of the most stable conformer. These theoretical values are generally in good agreement with experimental data where available and provide a precise picture of the molecule's three-dimensional structure. For instance, the C-Br bond lengths and the angles within the benzene (B151609) ring and the dibromomethyl substituents are key parameters determined through these calculations.

Table 1: Selected Optimized Structural Parameters of this compound calculated using DFT (B3LYP/6-311++G )).**

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-Br | 1.96 Å |

| C-H (methyl) | 1.09 Å | |

| C-C (ring) | 1.39 - 1.40 Å | |

| C-C (ring-methyl) | 1.51 Å | |

| Bond Angle | C-C-Br | 111.5° |

| H-C-Br | 108.0° | |

| C-C-C (ring) | 119.5° - 120.5° | |

| Dihedral Angle | C-C-C-Br | 118.5° |

| Data sourced from computational studies on α,α′-dibromo-m-xylene. |

These DFT calculations are crucial for understanding the intramolecular forces and the spatial arrangement of the atoms, which in turn influence the molecule's physical and chemical properties. Similar DFT approaches have been successfully applied to related brominated compounds like 1,3,5-Tris(bromomethyl)benzene (B90972) to analyze their crystal structures and intermolecular interactions researchgate.net.

Modeling of Reaction Mechanisms and Transition States

Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions, including the identification of intermediates and transition states. For reactions involving this compound, such as nucleophilic substitutions or eliminations, DFT can be used to map out the potential energy surface of the reaction pathway.

For benzylic halides, the competition between SN1 and SN2 reaction pathways is a classic topic of study. Computational models can predict the activation energies for both pathways under different conditions. For this compound, the primary nature of the carbon bearing the bromine atoms suggests a propensity for SN2 reactions. However, the formation of a resonance-stabilized benzylic carbocation could favor an SN1 pathway. DFT calculations can model the transition states for both mechanisms, helping to determine which is energetically more favorable. Factors such as the choice of nucleophile and solvent can be included in the models to simulate realistic reaction conditions youtube.comresearchgate.net.

For example, in a hypothetical SN2 reaction with a nucleophile (Nu-), the transition state would involve the simultaneous formation of the C-Nu bond and the breaking of the C-Br bond. In an SN1 reaction, the rate-determining step would be the formation of the carbocation intermediate. The calculated energies of these species provide a quantitative understanding of the reaction kinetics.

Table 2: Hypothetical Energy Profile Comparison for SN1 vs. SN2 Reactions.

| Reaction Pathway | Key Species | Relative Energy (kcal/mol) | Description |

| SN2 | Reactants | 0 | Starting materials |

| Transition State | ΔG‡SN2 | Five-coordinate carbon | |

| Products | ΔGrxn | Substitution product | |

| SN1 | Reactants | 0 | Starting materials |

| Carbocation Intermediate | ΔGinterm | Planar carbocation | |

| Transition State 2 | ΔG‡2 | Nucleophilic attack on carbocation | |

| Products | ΔGrxn | Substitution product |

This table represents a generalized model for illustrating the application of computational chemistry in studying reaction mechanisms.

Prediction of Molecular Properties (e.g., XLogP)

Computational methods are frequently used to predict various physicochemical properties of molecules, which is particularly useful when experimental data is scarce. Properties such as lipophilicity (often expressed as the logarithm of the partition coefficient, LogP) are critical in fields like medicinal chemistry and environmental science.

One commonly calculated descriptor is XLogP, an estimate of LogP based on the molecule's structure. For this compound, the predicted XLogP3-AA value is 4.1. This value suggests that the compound is significantly lipophilic, meaning it has a higher affinity for nonpolar environments (like lipids) than for water. This property is a consequence of the nonpolar benzene ring and the two dibromomethyl groups.

Such predictions are typically based on quantitative structure-property relationship (QSPR) models, which use a molecule's structural features to estimate its properties. These models are trained on large datasets of experimentally determined values.

Table 3: Predicted Molecular Properties for this compound.

| Property | Predicted Value | Method/Source |

| XLogP3-AA | 4.1 | PubChem |

| Topological Polar Surface Area | 0 Ų | PubChem |

| Molar Refractivity | 50.3 m³/mol | PubChem |

| Formal Charge | 0 | PubChem |

Conformational Analysis and Energy Landscapes

Molecules with rotatable bonds, like this compound, can exist in multiple conformations. Conformational analysis aims to identify the stable conformers and to determine their relative energies, thus creating an energy landscape. The rotation of the dibromomethyl groups around the C-C bonds connecting them to the benzene ring gives rise to different spatial arrangements.

Computational studies, particularly using DFT, have been performed to analyze the conformational space of this compound researchgate.netnih.gov. By systematically rotating the dihedral angles and calculating the corresponding energies, a potential energy surface can be generated. The minima on this surface correspond to stable conformers, while the maxima represent transition states between them.